3-(But-3-EN-2-YL)-1-cyclohexylthiourea
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Overview
Description
3-(But-3-EN-2-YL)-1-cyclohexylthiourea is an organic compound that features a thiourea group attached to a cyclohexyl ring and a butenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-EN-2-YL)-1-cyclohexylthiourea typically involves the reaction of cyclohexylamine with an isothiocyanate derivative. One common method is to react cyclohexylamine with but-3-en-2-yl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at room temperature or slightly elevated temperatures, to yield the desired thiourea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(But-3-EN-2-YL)-1-cyclohexylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced forms.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfinyl or sulfonyl derivatives, while reduction may produce amines.
Scientific Research Applications
3-(But-3-EN-2-YL)-1-cyclohexylthiourea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new thiourea-based compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(But-3-EN-2-YL)-1-cyclohexylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways and lead to the compound’s observed effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
3-Buten-2-yl Acetate: This compound has a similar butenyl side chain but lacks the thiourea and cyclohexyl groups.
2-Methylbut-3-en-2-yl: This compound is structurally similar but differs in the substitution pattern on the butenyl chain.
Uniqueness
3-(But-3-EN-2-YL)-1-cyclohexylthiourea is unique due to the presence of both the cyclohexyl and thiourea groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H20N2S |
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Molecular Weight |
212.36 g/mol |
IUPAC Name |
1-but-3-en-2-yl-3-cyclohexylthiourea |
InChI |
InChI=1S/C11H20N2S/c1-3-9(2)12-11(14)13-10-7-5-4-6-8-10/h3,9-10H,1,4-8H2,2H3,(H2,12,13,14) |
InChI Key |
IPCQKJBDSKPXKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)NC(=S)NC1CCCCC1 |
Origin of Product |
United States |
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